molecular formula C17H12ClNO4 B5161224 N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5161224
M. Wt: 329.7 g/mol
InChI Key: JONWGUSIBWLUIS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-chloroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .

Medicine: The pharmacological properties of this compound are being investigated for potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent, making it a candidate for further drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Comparison: N-(2-chlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and has shown higher potency in certain pharmacological assays. Its methoxy group also contributes to its enhanced solubility and bioavailability, making it a more attractive candidate for drug development .

Properties

IUPAC Name

N-(2-chlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-14-8-4-5-10-9-11(17(21)23-15(10)14)16(20)19-13-7-3-2-6-12(13)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONWGUSIBWLUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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